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Compound of Interest

Compound Name: 4'-Fluoro-2'-methylacetophenone

Cat. No.: B1306853 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the expected spectroscopic

properties of 4'-Fluoro-2'-methylacetophenone (CAS: 446-29-7). Due to the limited

availability of direct experimental spectra in public databases, this guide presents a

combination of predicted data and characteristic spectral features derived from closely related

structural analogs, including 4'-fluoroacetophenone, 2'-methylacetophenone, and 4'-

methylacetophenone. The methodologies described herein provide a robust framework for the

experimental acquisition and analysis of spectroscopic data for this compound, which serves as

a key intermediate in the synthesis of various pharmaceutical agents.[1]

Chemical Structure and Properties
IUPAC Name: 1-(4-fluoro-2-methylphenyl)ethanone

Synonyms: 4'-Fluoro-2'-methylacetophenone

CAS Number: 446-29-7

Molecular Formula: C₉H₉FO

Molecular Weight: 152.17 g/mol
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Physical Form: Liquid

Purity: Typically available at 97-98%

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 4'-Fluoro-2'-
methylacetophenone. These values are derived from the analysis of structurally similar

compounds and are intended to serve as a reference for experimental data acquisition and

interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~ 7.7 - 7.8 d 1H Aromatic H (H-6')

~ 6.9 - 7.0 m 2H
Aromatic H (H-3', H-

5')

~ 2.55 s 3H -COCH₃

~ 2.45 s 3H Ar-CH₃

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
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Chemical Shift (δ) ppm Assignment

~ 198 C=O

~ 163 (d, ¹JCF ≈ 250 Hz) C-F (C-4')

~ 142 C-CH₃ (C-2')

~ 135 Aromatic C (C-1')

~ 131 (d, ³JCF ≈ 9 Hz) Aromatic CH (C-6')

~ 116 (d, ²JCF ≈ 21 Hz) Aromatic CH (C-5')

~ 113 (d, ²JCF ≈ 21 Hz) Aromatic CH (C-3')

~ 29 -COCH₃

~ 21 Ar-CH₃

Infrared (IR) Spectroscopy
Table 3: Predicted Infrared (IR) Spectral Data (Neat)

Wavenumber (cm⁻¹) Intensity Assignment

~ 3050 - 3100 Medium C-H stretch (aromatic)

~ 2920 - 2980 Medium C-H stretch (aliphatic)

~ 1685 Strong C=O stretch (aryl ketone)

~ 1610, 1580 Strong C=C stretch (aromatic ring)

~ 1220 Strong C-F stretch (aryl fluoride)

~ 820 Strong C-H bend (out-of-plane)

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)
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m/z Relative Intensity Assignment

152 High [M]⁺ (Molecular Ion)

137 High [M - CH₃]⁺

109 Medium [M - COCH₃]⁺ or [C₇H₆F]⁺

91 Medium Tropylium-like ion fragment

43 High [CH₃CO]⁺

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data for 4'-Fluoro-2'-
methylacetophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Dissolve approximately 10-20 mg of 4'-Fluoro-2'-methylacetophenone in about 0.6 mL

of a deuterated solvent (e.g., CDCl₃).

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift

referencing (δ = 0.00 ppm).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Use a spectrometer with a field strength of 400 MHz or higher.

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

Employ a standard pulse sequence with a sufficient number of scans (e.g., 16-64) to

achieve an adequate signal-to-noise ratio.

Process the acquired Free Induction Decay (FID) with Fourier transformation, phase

correction, and baseline correction.
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¹³C NMR Acquisition:

Use the same spectrometer and sample.

Employ a proton-decoupled pulse sequence to simplify the spectrum to single lines for

each unique carbon.

A larger number of scans will be necessary to achieve a good signal-to-noise ratio.

Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small drop of the liquid 4'-Fluoro-2'-methylacetophenone directly onto the ATR

crystal.

If using a pressure anvil, apply gentle pressure to ensure good contact between the

sample and the crystal.

Data Acquisition (FTIR):

Record a background spectrum of the empty ATR crystal.

Record the sample spectrum over a range of 4000-400 cm⁻¹.

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

The instrument software will automatically ratio the sample spectrum to the background

spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane

or ethyl acetate).
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Inject a small volume (e.g., 1 µL) into the GC, which separates the compound from any

impurities before it enters the mass spectrometer.

Data Acquisition (Electron Ionization - EI):

Use a standard EI energy of 70 eV to induce fragmentation.

The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

A detector records the abundance of each ion.

Data Analysis:

Identify the molecular ion peak (M⁺) to confirm the molecular weight.

Analyze the fragmentation pattern to gain structural information. Common fragmentations

for acetophenones include the loss of the methyl group ([M-15]) and the acetyl group ([M-

43]).

Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis and the

expected fragmentation of 4'-Fluoro-2'-methylacetophenone.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1306853?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1306853?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

NMR Spectroscopy IR Spectroscopy Mass Spectrometry

Structural Elucidation

4'-Fluoro-2'-methylacetophenone

Dissolve in CDCl3
with TMS Apply to ATR Crystal Dilute & Inject

into GC-MS

¹H & ¹³C Acquisition
(400 MHz)

NMR Spectra
(Chemical Shifts, Couplings)

Combine Data for
Structure Confirmation

FTIR Data Acquisition
(4000-400 cm⁻¹)

IR Spectrum
(Vibrational Modes)

EI Ionization (70 eV)

Mass Spectrum
(m/z, Fragmentation)

Click to download full resolution via product page

Caption: Experimental workflow for spectroscopic characterization.
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Caption: Expected mass spectral fragmentation pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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